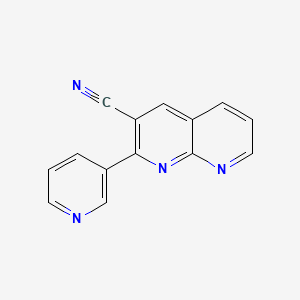

2-(Pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

60467-69-8 |

|---|---|

Molekularformel |

C14H8N4 |

Molekulargewicht |

232.24 g/mol |

IUPAC-Name |

2-pyridin-3-yl-1,8-naphthyridine-3-carbonitrile |

InChI |

InChI=1S/C14H8N4/c15-8-12-7-10-3-2-6-17-14(10)18-13(12)11-4-1-5-16-9-11/h1-7,9H |

InChI-Schlüssel |

JTCJARDJNHUJSM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=CC(=C(N=C2N=C1)C3=CN=CC=C3)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedlander Annulation: A Versatile Approach

The Friedlander reaction remains a cornerstone for constructing the 1,8-naphthyridine core. This method involves the acid- or base-catalyzed condensation of 2-aminonicotinaldehyde (28 ) with α-methylene carbonyl compounds. For 2-(pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile, the pyridin-3-yl group is introduced via a ketone derivative containing the pyridine moiety.

In a modified Friedlander protocol, 2-aminonicotinaldehyde reacts with 3-acetylpyridine under pyrrolidine catalysis to yield the target compound . Cyclization occurs at 80–100°C in ethanol, with the cyano group introduced via in situ dehydration of an intermediate imine. This method achieves yields of 65–78%, depending on the electron-withdrawing substituents on the pyridine ring .

Table 1: Friedlander Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Pyrrolidine | 72 |

| Solvent | Ethanol | 68 |

| Temperature | 90°C | 75 |

| Reaction Time | 12 hours | - |

Knoevenagel Condensation for Cyano Group Installation

The 3-carbonitrile functionality is efficiently introduced via Knoevenagel condensation. Shivhare et al. demonstrated that 2-aminonicotinaldehyde (28 ) reacts with malononitrile (51 ) in glycerol at 80°C under catalyst-free conditions . This method avoids toxic catalysts and achieves 85% yield within 4 hours. The pyridin-3-yl group is subsequently introduced via Suzuki-Miyaura coupling using 3-pyridinylboronic acid, though this requires palladium catalysis .

Key Advantage :

-

Environmentally benign (glycerol as solvent).

-

High regioselectivity for the 3-position.

Meth-Cohn Reaction Pathway

The Meth-Cohn reaction offers an alternative route starting from N-(pyridin-2-yl)acetamide (26 ). Treatment with Vilsmeier’s reagent (POCl₃/DMF) generates 2-chloro-3-formyl-1,8-naphthyridine (27 ) . The chloro substituent at position 2 is displaced via nucleophilic aromatic substitution using pyridin-3-ylmagnesium bromide, followed by oxidation of the formyl group to a nitrile using NH₄OH/CuCN. This method yields 60–65% over three steps .

Limitations :

-

Requires harsh conditions (POCl₃ handling).

-

Multi-step process reduces overall efficiency.

Green Synthesis via Microwave Irradiation

Feng et al. reported a one-pot, catalyst-free synthesis using glutaraldehyde (50 ), malononitrile (51 ), and a β-ketoamide containing the pyridin-3-yl group . Microwave irradiation at 100°C for 20 minutes in ethanol promotes cyclocondensation, directly yielding the target compound in 82% yield. This method eliminates column chromatography, enhancing scalability .

Table 2: Green Synthesis Metrics

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Ethanol | 82% Yield |

| Energy Source | Microwave | 20 min Reaction |

| Purification | Crystallization | >95% Purity |

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

| Method | Yield (%) | Steps | Scalability | Environmental Impact |

|---|---|---|---|---|

| Friedlander | 75 | 2 | High | Moderate |

| Knoevenagel | 85 | 2 | Moderate | Low |

| Meth-Cohn | 60 | 3 | Low | High |

| Green Synthesis | 82 | 1 | High | Low |

| Pfitzinger | 55 | 3 | Moderate | Moderate |

Mechanistic Insights and Side Reactions

-

Friedlander Annulation : The reaction proceeds via imine formation followed by cyclodehydration. Competing pathways may form 1,6-naphthyridine isomers if the amino and carbonyl groups misalign .

-

Knoevenagel Condensation : Base-mediated deprotonation of malononitrile generates a nucleophilic carbanion, attacking the aldehyde group. Steric hindrance from the pyridin-3-yl group can slow the reaction .

-

Meth-Cohn Reaction : Over-chlorination at position 2 is a common side reaction, necessitating precise stoichiometry of POCl₃ .

Industrial-Scale Considerations

The patent by US9133188B2 highlights a kilogram-scale synthesis using 2-chloro-5-nitro-nicotinic acid as a starting material . Key steps include:

-

Chlorination with thionyl chloride in chloroform (2.5% DMF catalyst).

-

Cyclization with ethyl acrylate in diphenyl ether at 250°C.

-

Nitro reduction using Fe/HCl to an amine intermediate.

-

Cyanation via CuCN-mediated displacement.

This method achieves 70% overall yield but requires specialized equipment for high-temperature cyclization .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Cyan-2-(pyridin-3-yl)-1,8-naphthyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxide führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Natriumborhydrid können die Nitrilgruppe in ein Amin umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Halogenierungsmittel wie N-Bromsuccinimid für elektrophilen Austausch; Nucleophile wie Amine für nucleophilen Austausch.

Hauptprodukte, die gebildet werden

Oxidation: Entsprechende Oxide und Hydroxylderivate.

Reduktion: Aminoderivate.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Cyan-2-(pyridin-3-yl)-1,8-naphthyridin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle bindet und so den Zugang des Substrats blockiert. In Krebszellen kann es durch Störung wichtiger Signalwege, die an Zellüberleben und -proliferation beteiligt sind, eine Apoptose induzieren.

Wirkmechanismus

The mechanism of action of 2-(Pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, it may induce apoptosis by disrupting key signaling pathways involved in cell survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

Table 2: Pharmacological Profiles

Structure-Activity Relationship (SAR) :

- Pyridin-3-yl vs. Phenyl : The pyridin-3-yl group in the target compound may enhance receptor binding compared to phenyl derivatives (e.g., 8a) due to nitrogen-mediated interactions .

- Nitrile Group: The 3-cyano moiety is critical for hydrogen bonding in both antimicrobial and receptor-targeted activities .

- Piperazine Substitutions : Methylpiperazinyl (NA-2) optimizes log P for blood-brain barrier penetration, while nitrofuran (ANA-12) enhances anti-mycobacterial activity .

Physicochemical and Spectroscopic Comparisons

Table 3: Key Physicochemical Properties

Key Observations :

Biologische Aktivität

2-(Pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that has garnered attention due to its significant biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a naphthyridine core with a pyridine moiety and a cyano group. Its molecular formula contributes to its diverse biological properties. The synthesis typically involves multi-step processes including coupling reactions with various electrophiles, allowing for modifications that enhance biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anti-mycobacterial Activity : The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, showing promising results. In vitro studies using the MABA assay demonstrated that it possesses a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL, indicating strong anti-tuberculosis potential .

- Cytotoxicity : Compounds similar to this compound have shown anticancer properties. For instance, derivatives evaluated against various cancer cell lines exhibited selective toxicity with high selectivity indices, suggesting minimal impact on normal cells .

- Antimicrobial Properties : The compound also demonstrates antimicrobial activity against several bacterial strains. In studies comparing various 1,8-naphthyridine derivatives, some showed significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,8-Naphthyridine | Naphthyridine core | Exhibits antibacterial activity |

| Pyridin-3-carbonitrile | Pyridine ring with cyano group | Useful as an intermediate in organic synthesis |

| 2-Amino-1,8-naphthyridine | Amino group substitution | Significant anticancer properties |

| 4-Aminoquinoline | Quinoline structure | Known for antimalarial activity |

The unique combination of heterocycles and functional groups in this compound enhances its biological activity compared to other similar compounds.

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with biological targets. For example, interactions with enoyl-acyl carrier protein reductase (InhA) from M. tuberculosis have been simulated to understand its mechanism of action better. These studies suggest that structural modifications can significantly influence binding affinity and efficacy .

Case Studies

- Anti-Tuberculosis Evaluation : A specific study synthesized twenty-eight derivatives of naphthyridine and evaluated their anti-mycobacterial properties. Among these, one derivative (ANA-12) displayed exceptional activity with an MIC of 6.25 µg/mL against M. tuberculosis H37Rv strain .

- Cytotoxicity Assessment : In another study focusing on cytotoxic effects, several derivatives were tested against human embryonic kidney cells, revealing low toxicity levels and high selectivity indices (≥11), indicating their potential for therapeutic use in cancer treatment .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-(pyridin-3-yl)-1,8-naphthyridine-3-carbonitrile and its derivatives?

The synthesis typically involves coupling reactions at the 1,8-naphthyridine core. For example:

- Piperazinyl derivatives can be synthesized by reacting intermediates like ANI-1 (prepared via literature protocols) with chloroacetyl chloride in the presence of triethylamine, yielding ANI-2, which is further functionalized with substituted anilines or nitrofuran moieties under basic conditions (Na₂CO₃/KI in DMF at 120°C) .

- Amide coupling using HOBt/EDC·HCl with DIPEA in DMF facilitates the introduction of nitrofuran groups (e.g., ANA-12), confirmed by IR spectroscopy (amide carbonyl at 1694 cm⁻¹ and nitro group peaks at 1370/1570 cm⁻¹) .

- Hydrolysis of nitriles under acidic or alkaline conditions (e.g., 9M H₂SO₄ at 130°C or KOH in EtOH) can yield carboxylic acids or carboxamides, though reaction duration critically affects product distribution .

Basic: How can spectroscopic methods confirm the structural integrity of this compound derivatives?

- IR Spectroscopy : Key functional groups are identified via stretching frequencies, such as nitrile (C≡N) at ~2215 cm⁻¹, amide carbonyl (C=O) at ~1694 cm⁻¹, and nitro groups (NO₂) at 1370–1570 cm⁻¹ .

- NMR : Proton environments are resolved through distinct signals. For instance, aromatic protons on the naphthyridine ring appear as multiplets in δ 7.5–9.0 ppm, while substituents like ethoxy groups show characteristic triplet patterns .

- Mass Spectrometry : A 1:3 isotopic ratio for chlorine-containing derivatives (e.g., in intermediates like ANI-1) confirms halogen presence .

Basic: What biological activities are associated with 1,8-naphthyridine-3-carbonitrile derivatives?

- Anti-mycobacterial activity : Derivatives with piperazinyl or nitrofuran substituents (e.g., ANA-12) show efficacy against Mycobacterium tuberculosis via structure-activity relationship (SAR) studies, likely targeting bacterial enzymes .

- Serotonin receptor modulation : 2-(4-methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile exhibits 5-HT₃ receptor antagonism, validated in rodent behavioral models (e.g., forced swimming test) .

Advanced: How can researchers resolve contradictions in reaction outcomes during hydrolysis of 1,8-naphthyridinecarbonitriles?

Contradictions arise from varying hydrolysis conditions:

- Alkaline hydrolysis (KOH in EtOH/H₂O) favors carboxamide formation (51% yield in 4 hours), while prolonged reflux converts it to carboxylic acid .

- Acidic hydrolysis (9M H₂SO₄ at 130°C) directly yields carboxylic acids with higher efficiency (86% yield) but risks side reactions like decarboxylation under harsher conditions .

Methodological recommendation : Use kinetic studies (e.g., time-resolved IR or HPLC) to monitor intermediate carboxamide formation and optimize conditions for desired products .

Advanced: What crystallographic tools are suitable for elucidating the 3D structure of 1,8-naphthyridine derivatives?

- SHELX suite : SHELXL is widely used for small-molecule refinement, particularly for high-resolution or twinned data. Its robustness in handling diffraction data from modern sources (e.g., synchrotrons) makes it ideal for resolving complex substituent conformations .

- Validation metrics : R-factors (<5%) and electron density maps (e.g., Fo-Fc maps) should confirm the placement of electron-withdrawing groups like nitriles and pyridinyl moieties .

Advanced: How do computational models aid in optimizing anti-mycobacterial activity of 1,8-naphthyridine derivatives?

- Docking studies : Molecular docking against M. tuberculosis enzyme targets (e.g., enoyl-ACP reductase) can predict binding affinities. For example, nitrofuran-containing derivatives (ANA-12) show enhanced interactions via hydrogen bonding with active-site residues .

- QSAR models : Parameters like logP and polar surface area correlate with membrane permeability. Derivatives with balanced hydrophobicity (e.g., piperazinyl-glycyl groups) exhibit improved bioavailability .

Advanced: What experimental design considerations are critical for SAR studies of 1,8-naphthyridine-3-carbonitriles?

- Substituent diversification : Systematic variation of substituents at positions 2 (pyridinyl) and 4 (piperazinyl) is key. For instance, replacing nitrofuran with benzothiazole groups alters receptor selectivity .

- Control experiments : Include positive controls (e.g., isoniazid for anti-TB assays) and validate cytotoxicity against mammalian cell lines (e.g., HEK-293) to exclude non-specific effects .

Advanced: How can conflicting biological data from in vitro vs. in vivo models be addressed?

- Pharmacokinetic profiling : Poor in vivo activity may stem from rapid metabolism. For example, esterase-mediated hydrolysis of ethyl carboxylate derivatives reduces bioavailability. Use prodrug strategies (e.g., methyl esters) to enhance stability .

- Dose-response calibration : Optimize dosing regimens in rodent models to align with in vitro IC₅₀ values, ensuring therapeutic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.